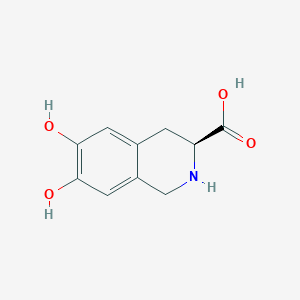![molecular formula C10H7ClN2O2 B8691009 Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- CAS No. 921625-85-6](/img/structure/B8691009.png)
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-
Vue d'ensemble
Description
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- is a chemical compound with the molecular formula C10H7ClN2O2. It is known for its unique structure, which includes a phenol group and a pyrimidine ring substituted with a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-[(2-chloro-4-pyrimidinyl)oxy]-: Similar structure but with the pyrimidine ring substituted at the 4-position.
Phenol, 3-[(2-bromo-4-pyrimidinyl)oxy]-: Similar structure but with a bromine atom instead of chlorine.
Phenol, 3-[(2-chloro-5-pyrimidinyl)oxy]-: Similar structure but with the pyrimidine ring substituted at the 5-position.
Uniqueness
Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Propriétés
Numéro CAS |
921625-85-6 |
|---|---|
Formule moléculaire |
C10H7ClN2O2 |
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
3-(2-chloropyrimidin-4-yl)oxyphenol |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-12-5-4-9(13-10)15-8-3-1-2-7(14)6-8/h1-6,14H |
Clé InChI |
WJSGTZZJSAJFIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Formamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B8690934.png)








![1,1-Dimethylethyl [1-(hydroxymethyl)-2-methyl-2-phenylpropyl]carbamate](/img/structure/B8690988.png)
![4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8690996.png)


